Cholesta-5,8(14)-dien-3beta-ol is an unsaturated sterol, a class of lipids structurally similar to cholesterol. It serves as a crucial intermediate in the biosynthesis of cholesterol, a vital component of cell membranes and a precursor to various hormones and bile acids. [, , , , , ]
While present in trace amounts in healthy individuals, Cholesta-5,8(14)-dien-3beta-ol accumulates to significant levels in individuals with Smith-Lemli-Opitz syndrome (SLOS) and Greenberg skeletal dysplasia. [, , , , ] These genetic disorders, caused by deficiencies in specific enzymes involved in cholesterol biosynthesis, highlight the critical role of Cholesta-5,8(14)-dien-3beta-ol in normal human development. [, , , , ]
Cholesta-5,8(14)-dien-3beta-ol, commonly referred to as 8-dehydrocholesterol, is a significant sterol intermediate in the biosynthesis of cholesterol. This compound is a derivative of cholesterol and plays a crucial role in various biological processes, particularly in the study of metabolic disorders and cholesterol biosynthesis pathways. It is classified under the category of sterols, which are organic compounds characterized by a four-ring structure and various functional groups.
Cholesta-5,8(14)-dien-3beta-ol is primarily sourced from biological systems where cholesterol is synthesized. It can be found in animal tissues and is notably involved in the metabolic pathways that lead to cholesterol production. Additionally, it can be synthesized in laboratory settings through various chemical methods.
Cholesta-5,8(14)-dien-3beta-ol belongs to the class of sterols and is categorized as a triterpenoid compound. Its molecular formula is C27H46O, and it features six defined stereocenters. The compound's structural characteristics contribute to its biological functions and interactions within cellular systems.
The synthesis of Cholesta-5,8(14)-dien-3beta-ol can be achieved through several methods:
The enzymatic synthesis typically requires controlled conditions such as temperature and pH to optimize the yield and purity of Cholesta-5,8(14)-dien-3beta-ol. Industrial methods may also involve specific reagents that enhance the reaction efficiency.
The molecular structure of Cholesta-5,8(14)-dien-3beta-ol consists of a complex arrangement of carbon atoms forming four fused rings typical of sterols. It contains six stereocenters which contribute to its three-dimensional configuration. The presence of a double bond between carbon atoms at positions 5 and 8 (and another at position 14) distinguishes it from other sterols.
The molecular weight of Cholesta-5,8(14)-dien-3beta-ol is approximately 410.68 g/mol. Nuclear magnetic resonance (NMR) spectroscopy has been utilized to provide detailed insights into its structural characteristics, revealing information about hydrogen and carbon environments within the molecule .
Cholesta-5,8(14)-dien-3beta-ol participates in various chemical reactions essential for its transformation into other sterols:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions often require specific temperatures and pH levels to facilitate desired transformations effectively .
Cholesta-5,8(14)-dien-3beta-ol acts primarily as a precursor in the biosynthesis of cholesterol through the post-squalene pathway. It interacts with key enzymes such as 7-dehydrocholesterol reductase and 24-dehydrocholesterol reductase, which catalyze critical steps in converting sterol intermediates into cholesterol.
The action of Cholesta-5,8(14)-dien-3beta-ol results in the production of cholesterol and other biologically active sterols, influencing various cellular processes including membrane fluidity and signaling pathways.
Cholesta-5,8(14)-dien-3beta-ol is typically a solid at room temperature with a melting point that varies based on purity but generally falls within standard ranges for sterols.
The compound exhibits hydrophobic characteristics due to its extensive hydrocarbon structure but contains a hydroxyl group that provides some polar character. Its solubility properties allow it to integrate into lipid membranes effectively.
Analytical techniques such as NMR spectroscopy have provided insights into its conformational diversity and interactions with other biomolecules .
Cholesta-5,8(14)-dien-3beta-ol has numerous scientific applications across various fields:
Cholesta-5,8(14)-dien-3β-ol (C₂₇H₄₄O, MW 384.6 g/mol) is a key intermediate in the post-squalene cholesterol biosynthesis pathway. Its structural uniqueness lies in conjugated double bonds at positions C5, C8, and C14, distinguishing it from common sterols like cholesterol. This compound arises primarily from the enzymatic modification of 4,4-dimethyl-cholesta-8,14-dien-3β-ol, a C30 sterol precursor that undergoes sequential demethylation and desaturation steps [3] [9]. The conversion involves:
Degradation studies using tritiated mevalonic acid confirm that one hydrogen atom at C-15 is eliminated during this conversion, indicating the compound’s position downstream of lanosterol and upstream of zymosterol [3]. Aberrant accumulation of this sterol occurs in genetic disorders like Smith-Lemli-Opitz syndrome (SLOS) and Conradi-Hünermann-Happle syndrome (CDPX2), where mutations in Δ8-Δ7 sterol isomerase (EBP) disrupt downstream conversion to cholesterol [6] [7].
Table 1: Key Sterol Precursors in Cholesterol Biosynthesis
Compound | Structural Features | Enzymatic Action | Relationship to Cholesta-5,8(14)-dien-3β-ol |
---|---|---|---|
4,4-Dimethyl-cholesta-8,14-dien-3β-ol | Methyl groups at C4; Δ8,14 bonds | Demethylation at C4 | Direct precursor |
Zymosterol | Δ8,24 bonds | Isomerization to Δ7 configuration | Downstream product |
7-Dehydrocholesterol | Δ5,7 bonds | Reduction by DHCR7 | Later intermediate |
Cholesta-5,8-dien-3β-ol | Δ5,8 bonds | Isomerization or reduction | Structural analog |
The metabolism of cholesta-5,8(14)-dien-3β-ol is governed by two critical enzymes:
Notably, the Δ8,14-dienol system facilitates the removal of the 14α-methyl group during lanosterol demethylation. A proposed mechanism involves labilization of the C-15 hydrogen atom, enabling methyl group elimination as formic acid [3] [9]. In vitro studies with rat liver microsomes confirm that cholesta-5,8(14)-dien-3β-ol is converted to cholesterol at rates comparable to zymosterol, underscoring its physiological relevance [5].
Cholesta-5,8(14)-dien-3β-ol accumulates under pharmacological inhibition of key cholesterogenic enzymes, making it a biomarker for disrupted sterol flux:
Table 2: Enzyme Inhibitors Affecting Cholesta-5,8(14)-dien-3β-ol Metabolism
Inhibitor | Target Enzyme | Inhibition Constant (Kᵢ) | Effect on Sterol |
---|---|---|---|
Tamoxifen | Δ8-Sterol isomerase | 0.21 μM | Blocks Δ8→Δ7 isomerization |
AY-9944 | Δ7-Reductase | Not reported | Increases Δ5,7 and Δ5,8(14) sterols |
Triparanol | Δ24-Reductase | 23.5 μM | Elevates desmosterol and Δ8,14 analogs |
In CDPX2 syndrome, EBP mutations cause tissue-specific accumulation of cholesta-5,8(14)-dien-3β-ol and 8-dehydrocholesterol, disrupting hedgehog signaling pathways and causing skeletal malformations [7]. Similarly, SLOS patients show elevated Δ5,8(14) sterols due to defective Δ7-reductase activity [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3